3,3'-Dicyanoazobenzene
Overview
Description
3,3’-Dicyanoazobenzene is an organic compound characterized by the presence of two cyano groups (-CN) attached to the benzene rings of an azobenzene structure. Azobenzenes are well-known for their photoisomerization properties, which make them valuable in various applications, including dyes, molecular switches, and advanced materials.
Scientific Research Applications
3,3’-Dicyanoazobenzene has diverse applications in scientific research:
Chemistry: Used as a photoresponsive material in the development of molecular switches and sensors.
Biology: Investigated for its potential in controlling biological processes through light-induced isomerization.
Medicine: Explored for its use in drug delivery systems and photopharmacology, where light can control drug activity.
Industry: Utilized in the production of advanced materials, such as photoresponsive polymers and coatings.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dicyanoazobenzene typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds. One common method is the reaction of 3,3’-dicyanoaniline with nitrous acid to form the corresponding diazonium salt, which then couples with another aromatic compound to form the azo linkage .
Industrial Production Methods: Industrial production of 3,3’-Dicyanoazobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dicyanoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the azo group (-N=N-) to hydrazo (-NH-NH-) or amine groups using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous solution or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of hydrazo or amine derivatives.
Substitution: Formation of halogenated or other substituted azobenzene derivatives.
Mechanism of Action
The primary mechanism of action of 3,3’-Dicyanoazobenzene involves photoisomerization. Upon exposure to specific wavelengths of light, the compound undergoes a reversible transformation between its trans (E) and cis (Z) isomers. This isomerization alters the compound’s physical and chemical properties, enabling its use in various applications. The molecular targets and pathways involved include interactions with light-responsive receptors and enzymes, which can be modulated by the compound’s isomerization state .
Comparison with Similar Compounds
Azobenzene: The parent compound of 3,3’-Dicyanoazobenzene, known for its photoisomerization properties.
4,4’-Dicyanoazobenzene: Another derivative with cyano groups at different positions, affecting its electronic properties.
Disubstituted Azobenzenes: Compounds with various substituents on the benzene rings, altering their reactivity and applications.
Uniqueness: 3,3’-Dicyanoazobenzene is unique due to the specific positioning of the cyano groups, which significantly influences its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control of photoresponsive behavior and electronic characteristics .
Properties
IUPAC Name |
3-[(3-cyanophenyl)diazenyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4/c15-9-11-3-1-5-13(7-11)17-18-14-6-2-4-12(8-14)10-16/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNXQBMLWISVPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00850941 | |
Record name | 3,3'-[(E)-Diazenediyl]dibenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00850941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52805-42-2 | |
Record name | 3,3'-[(E)-Diazenediyl]dibenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00850941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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